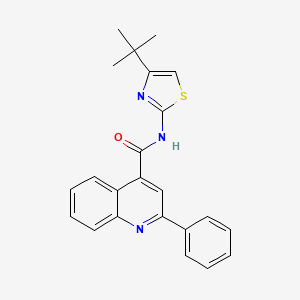

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted with a tert-butyl group at the 4-position . The compound also contains a quinoline ring, which is a fused ring system with a benzene ring and a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The thiazole and quinoline rings would contribute to the rigidity of the molecule, while the carboxamide group would introduce polarity .

Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo various chemical reactions. The reactivity would be influenced by the presence of the thiazole and quinoline rings, as well as the carboxamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole and quinoline rings would likely make the compound relatively stable and resistant to degradation. The carboxamide group would introduce polarity, which could influence the compound’s solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

Quinoline derivatives, like N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide, are often explored in drug discovery due to their diverse pharmacological activities. For instance, the discovery of quinolinone-3-carboxamide as a potent CFTR potentiator highlights the relevance of quinoline derivatives in treating cystic fibrosis. This discovery involved high-throughput screening and extensive medicinal chemistry optimizations, leading to the identification of ivacaftor, an FDA-approved drug for cystic fibrosis patients with specific mutations (Hadida et al., 2014). Similarly, N-tert-butyl isoquine, a 4-aminoquinoline antimalarial drug candidate, exemplifies the application of quinoline derivatives in addressing global health challenges such as malaria (O’Neill et al., 2009).

Chemical Synthesis and Material Science

Quinoline and thiazolyl derivatives are also significant in chemical synthesis and material science, serving as building blocks for more complex molecules. The preparation of derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide showcases the synthetic utility of such compounds in creating medicinally important molecules, particularly HIV protease inhibitors (Casper & Hitchcock, 2007). Moreover, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones underline the role of thiazolyl derivatives in developing new antimicrobial agents, highlighting their potential in combating bacterial and fungal infections (Patel & Patel, 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c1-23(2,3)20-14-28-22(25-20)26-21(27)17-13-19(15-9-5-4-6-10-15)24-18-12-8-7-11-16(17)18/h4-14H,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEPYRDQKPTGGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2534876.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2534881.png)

![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)

![4-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2534896.png)

![Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2534898.png)

![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2534899.png)